

# Application Notes and Protocols for the One-Carbon Homologation of Aldehydes

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## Compound of Interest

Compound Name: (Methoxymethyl)triphenylphosphonium chloride

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These application notes provide a detailed overview and comparison of key synthetic methodologies for the one-carbon homologation of aldehydes, a fundamental transformation in organic synthesis. The protocols outlined below are established methods widely used in academic and industrial research, including in the development of pharmaceutical agents.

## Introduction

One-carbon homologation of aldehydes, the extension of the carbon skeleton by a single carbon atom, is a crucial transformation in organic chemistry. It provides access to a variety of important functional groups, including terminal alkynes and alkenes, which are versatile building blocks in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients. This document details the application and experimental protocols for three widely employed methods: the Corey-Fuchs reaction, the Seyferth-Gilbert homologation, and the Wittig reaction for olefination.

## Corey-Fuchs Reaction

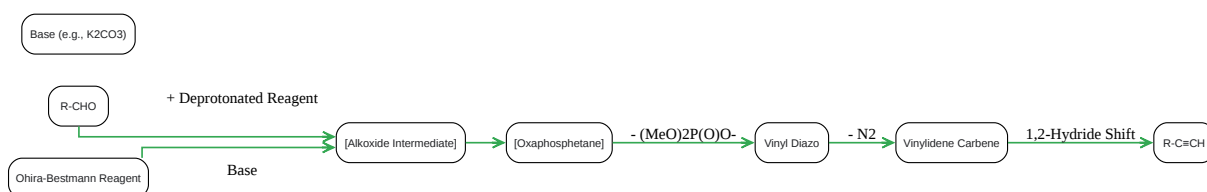
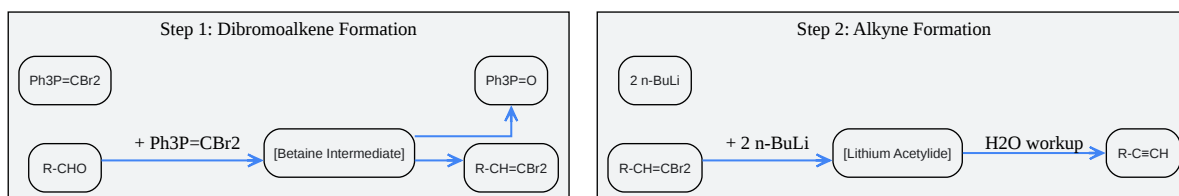
The Corey-Fuchs reaction is a two-step process that transforms aldehydes into terminal alkynes.<sup>[1][2][3]</sup> The first step involves the reaction of an aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide to yield a 1,1-dibromoalkene.<sup>[2][3]</sup>

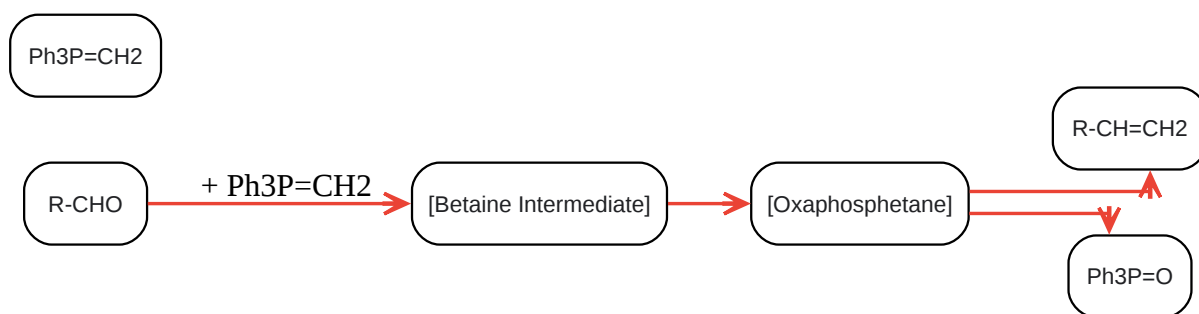
Subsequent treatment with a strong base, typically n-butyllithium, effects an elimination and rearrangement to afford the terminal alkyne.<sup>[2]</sup><sup>[4]</sup>

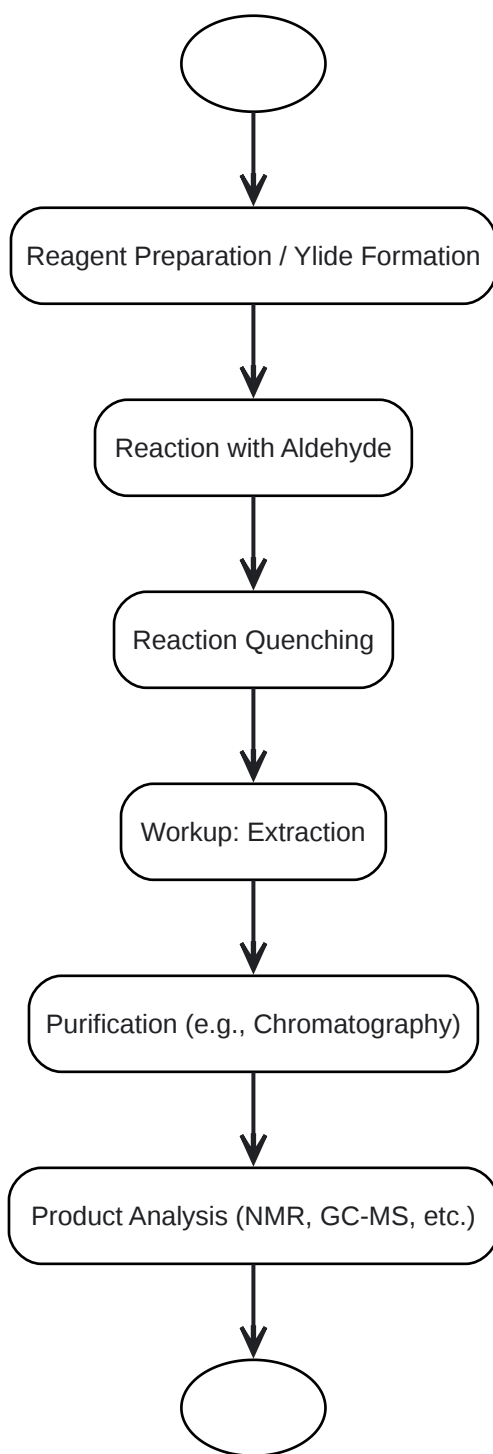
## Reaction Mechanism

The mechanism of the Corey-Fuchs reaction can be summarized as follows:

- **Ylide Formation:** Triphenylphosphine reacts with carbon tetrabromide to form a phosphorus ylide.
- **Wittig-type Reaction:** The ylide reacts with the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. This intermediate fragments to yield the 1,1-dibromoalkene and triphenylphosphine oxide.<sup>[5]</sup>
- **Alkyne Formation:** The 1,1-dibromoalkene is treated with two equivalents of a strong base. The first equivalent deprotonates the terminal carbon, leading to a lithium-halogen exchange. The second equivalent promotes elimination of the second bromine atom, resulting in the formation of the terminal alkyne via a Fritsch-Buttenberg-Wiechell rearrangement.<sup>[3]</sup><sup>[4]</sup>







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